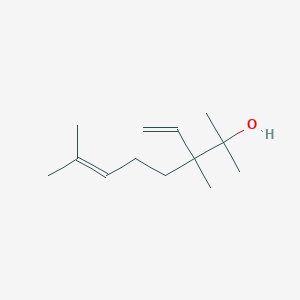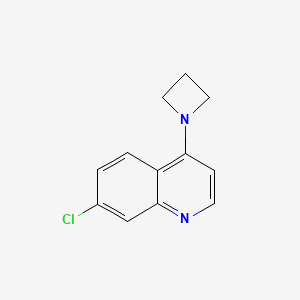
4-(Azetidin-1-yl)-7-chloroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Azetidin-1-yl)-7-chloroquinoline: is a heterocyclic compound that features a quinoline core substituted with an azetidine ring at the 4-position and a chlorine atom at the 7-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-1-yl)-7-chloroquinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Chlorine Atom: The chlorine atom can be introduced at the 7-position through electrophilic aromatic substitution using reagents like chlorine gas or N-chlorosuccinimide.
Attachment of the Azetidine Ring: The azetidine ring can be attached to the 4-position through nucleophilic substitution reactions. This can be achieved by reacting the 4-chloroquinoline intermediate with azetidine under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Azetidin-1-yl)-7-chloroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 7-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of 7-substituted quinoline derivatives.
Applications De Recherche Scientifique
Chemistry: 4-(Azetidin-1-yl)-7-chloroquinoline is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an antimicrobial and antiviral agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an antimalarial and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for further drug development.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis and material science.
Mécanisme D'action
The mechanism of action of 4-(Azetidin-1-yl)-7-chloroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparaison Avec Des Composés Similaires
4-(Azetidin-1-yl)-7-chloroquinoline: Unique due to the presence of both azetidine and quinoline rings.
4-(Azetidin-1-yl)-7-methylquinoline: Similar structure but with a methyl group instead of chlorine.
4-(Azetidin-1-yl)-7-fluoroquinoline: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness: this compound is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The combination of the azetidine and quinoline rings also contributes to its distinct chemical and pharmacological properties.
Propriétés
Numéro CAS |
60548-24-5 |
|---|---|
Formule moléculaire |
C12H11ClN2 |
Poids moléculaire |
218.68 g/mol |
Nom IUPAC |
4-(azetidin-1-yl)-7-chloroquinoline |
InChI |
InChI=1S/C12H11ClN2/c13-9-2-3-10-11(8-9)14-5-4-12(10)15-6-1-7-15/h2-5,8H,1,6-7H2 |
Clé InChI |
IOTIDWUXEBRJBL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)C2=C3C=CC(=CC3=NC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



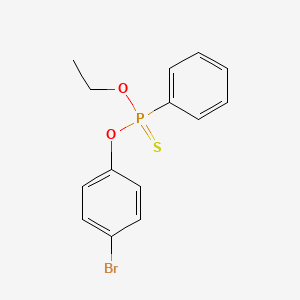

![Butane-1,4-diol;1,3-diisocyanato-2-methylbenzene;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14616567.png)
![(2E)-2-[(4-Iodophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14616570.png)
![[2-(Benzenesulfinyl)ethanesulfonyl]benzene](/img/structure/B14616573.png)
![(2R)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14616574.png)


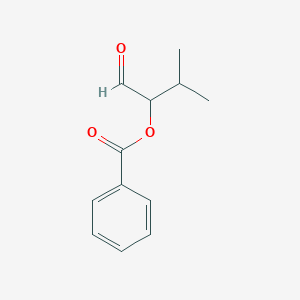
![4-{[(Octadec-9-en-1-yl)oxy]carbonyl}benzene-1,3-dicarboxylate](/img/structure/B14616594.png)
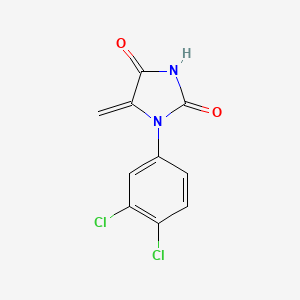
![Carbamic chloride, ethyl[3-(pentyloxy)phenyl]-](/img/structure/B14616606.png)
